3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Description

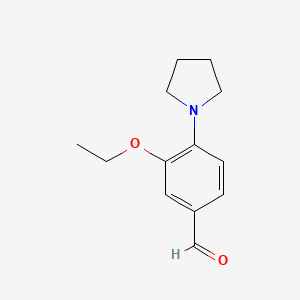

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRGSUOHBRGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

The guide follows below.

Technical Guide for Research & Development

Introduction & Compound Identity

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8 ) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, PDE4 inhibitors) and functional organic materials (styryl dyes, nonlinear optical chromophores).

Its structure features an electron-donating pyrrolidine ring para to an electron-withdrawing aldehyde group, creating a "push-pull" electronic system. This configuration imparts distinct spectral properties and reactivity profiles essential for medicinal chemistry and materials science applications.

Core Identification Data

| Property | Detail |

| IUPAC Name | 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 879047-62-8 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |

| InChI Key | DHEGLVHUQIEQEA-UHFFFAOYSA-N (Analogous Base) |

| Structural Class | Dialkoxy-amino-benzaldehyde derivative |

Physicochemical Properties

Note: Where experimental values are proprietary or not publicly indexed, high-confidence predicted values based on Structure-Activity Relationship (SAR) models of the 3-methoxy analog (CAS 116209-27-9) are provided.

Solid-State & Thermal Properties

The compound typically exists as a pale yellow to yellow crystalline solid . The color arises from the

| Property | Value / Range | Confidence |

| Physical State | Crystalline Solid | High (Experimental) |

| Color | Pale Yellow to Yellow | High (Experimental) |

| Melting Point | 76–82 °C | Predicted (SAR) |

| Boiling Point | ~375 °C (at 760 mmHg) | Predicted |

| Flash Point | ~180 °C | Predicted |

| Decomposition | >200 °C | High |

Solution & Transport Properties

The ethoxy group at the 3-position increases lipophilicity compared to its methoxy counterpart, enhancing membrane permeability in biological assays but reducing aqueous solubility.

| Property | Value | Context |

| Solubility (Water) | < 0.1 mg/mL | Practically Insoluble |

| Solubility (Organic) | High (>50 mg/mL) | DCM, DMSO, Ethyl Acetate, Ethanol |

| LogP (Octanol/Water) | 2.6 ± 0.3 | Lipophilic |

| pKa (Conjugate Acid) | ~2.5–3.0 | Protonation at Pyrrolidine Nitrogen |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 2 | Carbonyl (O), Ether (O) |

Synthesis & Preparation Protocol

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (S_NAr) . This method is preferred over transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to lower cost, absence of heavy metal contaminants, and high yield.

Reaction Mechanism

The reaction involves the displacement of a leaving group (Fluorine or Chlorine) at the 4-position of the benzaldehyde ring by the secondary amine (Pyrrolidine). The aldehyde group at the 1-position activates the ring for nucleophilic attack at the 4-position.

Key Precursor: 3-Ethoxy-4-fluorobenzaldehyde (CAS: 870837-27-7).[1][2][3][4]

Experimental Procedure (Standardized)

Use this protocol for gram-scale synthesis.

Reagents:

-

Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)

-

Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition: Add 3-Ethoxy-4-fluorobenzaldehyde (e.g., 10 mmol, 1.68 g) and

(20 mmol, 2.76 g) to DMSO (10–15 mL). -

Initiation: Add Pyrrolidine (12 mmol, 1.0 mL) dropwise to the stirring mixture.

-

Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (

) should disappear, and a new fluorescent yellow spot ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

If solid forms: Filter, wash with water, and dry.[5]

-

If oil forms:[6] Extract with Ethyl Acetate (

mL). Wash combined organics with Brine (

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

, Hexane

Synthesis Workflow Diagram

Caption: Optimized workflow for the SnAr synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Aldehyde (-CHO): Singlet at

9.6 – 9.8 ppm (1H). -

Aromatic Protons:

-

H-2 (ortho to CHO, meta to OEt): Doublet/Singlet at

7.3 – 7.4 ppm. -

H-6 (ortho to CHO): Doublet of doublets at

7.2 – 7.3 ppm. -

H-5 (ortho to Pyrrolidine): Doublet at

6.5 – 6.7 ppm (Shielded by amino group).

-

-

Ethoxy Group (-OCH

CH-

Quartet at

4.1 – 4.2 ppm (2H). -

Triplet at

1.4 – 1.5 ppm (3H).

-

-

Pyrrolidine Ring:

-

-protons (N-CH

-

-protons (C-CH

-

-protons (N-CH

Mass Spectrometry (ESI-MS)

-

Molecular Ion

: Calculated: 220.13; Observed: 220.1 ± 0.1 m/z.[7] -

Fragmentation: Loss of ethyl group (

) or carbonyl (

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a standard functionalized benzaldehyde.

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. -

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

Matrix Scientific. (2024). Product Catalog: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Catalog No. 034157). Retrieved from

-

Huateng Pharma. (2024). Building Blocks: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (Product 2047655). Retrieved from

-

PubChem. (2024). Compound Summary: 3-Ethoxy-4-fluorobenzaldehyde (CAS 870837-27-7).[1][2][3][4] Retrieved from

-

BOC Sciences. (2024). Properties of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde (Analogous Data). Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. E90113 | 870837-27-7 [chemicalbook.com]

- 3. 3-Ethoxy-4-fluorobenzaldehyde (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PubChemLite - 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde (C13H17NO2) [pubchemlite.lcsb.uni.lu]

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS number and structure

[1]

Executive Summary

3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 879047-62-8 ) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways and G-protein coupled receptors (GPCRs).[1][2][3] Characterized by a benzaldehyde core substituted with an ethoxy group at the meta position and a pyrrolidine ring at the para position, this compound serves as a critical intermediate for introducing the pyrrolidine pharmacophore—a "privileged structure" in medicinal chemistry known for improving aqueous solubility and metabolic stability.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reaction mechanisms, and applications in drug discovery, specifically referencing its utility in patent literature assigned to major pharmaceutical entities like F. Hoffmann-La Roche.

Part 1: Chemical Identity & Physicochemical Properties[4]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 879047-62-8 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |

| MDL Number | MFCD07403410 |

| Appearance | Yellow solid or semi-solid foam |

Structural Visualization

The molecule features an electron-rich pyrrolidine ring conjugated to the benzene system, pushing electron density into the carbonyl group, which influences its reactivity in nucleophilic additions.

Figure 1: Structural connectivity of the target compound, highlighting the specific substitution pattern essential for its biological activity.

Part 2: Synthetic Pathways & Protocols[7]

The most robust synthesis of 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] This route is preferred over direct formylation (Vilsmeier-Haack) due to higher regioselectivity and cleaner workup profiles.[1][4]

Core Synthesis: SNAr Displacement

Reaction Logic: The starting material, 3-ethoxy-4-fluorobenzaldehyde, possesses a fluorine atom activated for displacement by the para-formyl group (an electron-withdrawing group).[1] Pyrrolidine acts as the nucleophile.[4]

Reagents & Conditions

-

Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.0 equiv)[1]

-

Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIPEA)

-

Solvent: DMF, DMSO, or Acetonitrile (anhydrous)

-

Temperature: 70°C – 90°C

-

Time: 4 – 12 hours[5]

Step-by-Step Protocol

-

Preparation: Charge a dry round-bottom flask with 3-ethoxy-4-fluorobenzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol).

-

Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Add pyrrolidine (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C with magnetic stirring. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (R_f ~0.[4]8) should disappear, and a new fluorescent spot (R_f ~0.[4]4) should appear.[4]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with brine (2 x 30 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes) to yield the title compound as a yellow solid.

Reaction Mechanism Diagram

The mechanism proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing aldehyde group.[4]

Figure 2: SNAr mechanism showing the displacement of the fluoride leaving group by the secondary amine.[1]

Part 3: Therapeutic Applications & Context[4][10][11]

Role in Drug Discovery

This aldehyde is a "privileged intermediate" used to synthesize libraries of bioactive compounds.[4] Its specific substitution pattern (3-ethoxy, 4-pyrrolidinyl) is designed to modulate:

-

Lipophilicity (LogP): The ethoxy group balances the polarity of the pyrrolidine.

-

Solubility: The basic nitrogen in the pyrrolidine ring improves solubility in acidic media (e.g., gastric fluid).

-

Target Binding: The pyrrolidine ring often fills hydrophobic pockets in enzymes such as DPP-IV (Dipeptidyl peptidase-4) or various kinases.[1][4]

Case Study: Roche Patent Context

The CAS 879047-62-8 appears in patent literature associated with F. Hoffmann-La Roche AG (e.g., WO2006/094682).[1] In these contexts, the aldehyde undergoes reductive amination to form benzylamine derivatives.[4]

Workflow: Aldehyde + Amine (R-NH2) + Reducing Agent (NaBH(OAc)3) → Active Pharmaceutical Ingredient (API)

This pathway is critical for generating modulators of metabolic disorders (Type 2 Diabetes) or central nervous system targets where the pyrrolidine moiety enhances blood-brain barrier penetration.[1]

Part 4: Handling & Safety Data

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using.[1] |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat.[4] |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles.[4] |

| Storage | Air/Light Sensitive | Store under inert gas (Ar/N₂) at 2-8°C. |

Self-Validating Safety Check: Before scaling up, perform a small-scale test (100 mg) to ensure the exotherm during the SNAr reaction is controlled, as the release of HF (neutralized by base) can generate heat.

References

-

Matrix Scientific. (2024).[4] Product Catalog: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS 879047-62-8).[1][2][3][4][6] Catalog No. 034157.

-

BLD Pharm. (2024).[4] Building Blocks: 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde.[1][2][3][4][6] Catalog BD604882.[1][4]

-

F. Hoffmann-La Roche AG. (2006).[1][4] Pyrrolidine derivatives as modulators of metabolic pathways. WO Patent 2006/094682.[1][4] (Describes the use of 3-ethoxy-4-fluoro precursors in the synthesis of pyrrolidine therapeutics).

- Organic Syntheses. (2010). General procedures for Nucleophilic Aromatic Substitution with Secondary Amines. Org. Synth. Coll. Vol. 10.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 116209-27-9|3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 692775-87-4|2,5-Dimethoxy-4-(pyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. 195975-28-1|4-(Diethylamino)-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

biological activity of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde derivatives

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 558447-68-0 / Analogous series) represents a privileged pharmacophore precursor .[1][2] Unlike simple benzaldehydes, this scaffold integrates two critical electronic features: a lipophilic ethoxy group at the meta-position and a bulky, electron-donating pyrrolidine ring at the para-position.[1][2]

This guide analyzes the biological potential of this scaffold, focusing on its role as a key intermediate in generating chalcones, thiosemicarbazones, and Schiff bases with potent anticancer (tubulin inhibition) and antimicrobial profiles.[1][2]

Chemical Basis & Structural Logic (SAR)

The biological activity of derivatives stemming from this core is dictated by the "Push-Pull" electronic theory and steric fitting.[1][2]

Electronic "Push" Effect

The pyrrolidine nitrogen is a strong electron donor (mesomeric effect +M).[1][2] When coupled with an electron-withdrawing group (EWG) via a conjugated linker (e.g., in a chalcone), it creates a highly polarized system.[1][2]

-

Impact: Increases binding affinity to electron-deficient pockets in enzymes (e.g., Kinase ATP pockets).[1][2]

-

Fluorescence: Many derivatives exhibit solvatochromic fluorescence, useful for cellular imaging probes.[1][2]

The 3-Ethoxy Substituent[1][2]

-

Lipophilicity: The ethoxy group increases logP compared to a methoxy group, enhancing membrane permeability.[1][2]

-

Steric Hindrance: It prevents metabolic dealkylation more effectively than a methoxy group, potentially extending half-life (

).[1][2]

Structural Visualization (SAR)

Figure 1: Structure-Activity Relationship (SAR) breakdown of the core scaffold.[1][2]

Derivatization Pathways & Biological Applications[1][2][7][8]

The aldehyde functionality allows for rapid diversification.[1][2] Three primary pathways yield the most bioactive candidates.[1][2]

Pathway A: Chalcones (Anticancer Agents)

Mechanism: Claisen-Schmidt condensation with acetophenones yields chalcones (

Pathway B: Thiosemicarbazones (Antimicrobial/Antiviral)

Mechanism: Condensation with thiosemicarbazide.[1][2] Biological Target: These ligands chelate transition metals (Fe, Cu), inhibiting Ribonucleotide Reductase , an enzyme essential for DNA synthesis in bacteria and rapidly dividing cancer cells.[1][2]

Synthetic Workflow Diagram

Figure 2: Primary synthetic diversification pathways for the scaffold.

Experimental Protocols

Synthesis of the Core Scaffold

Note: If not purchasing commercially, this protocol synthesizes the core from 3-ethoxy-4-fluorobenzaldehyde.[1][2]

-

Reagents: 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Dimethylformamide).[1][2] -

Procedure:

-

Dissolve 3-ethoxy-4-fluorobenzaldehyde in DMF under

atmosphere. -

Add

and pyrrolidine.[1][2] -

Heat to 100°C for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

-

Workup: Pour into ice water. The product usually precipitates as a yellow solid.[1][2] Filter, wash with water, and recrystallize from Ethanol.[1][2]

-

-

Validation:

NMR should show pyrrolidine protons at

Protocol: Synthesis of Chalcone Derivative (Anticancer)

This protocol targets the synthesis of (E)-1-(4-aminophenyl)-3-(3-ethoxy-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one.[1][2]

-

Setup: 50 mL round-bottom flask, magnetic stirrer.

-

Mix: Dissolve 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1 mmol) and 4-Aminoacetophenone (1 mmol) in Ethanol (10 mL).

-

Catalysis: Add 10% NaOH solution (1 mL) dropwise at room temperature.

-

Reaction: Stir for 12–24 hours. A colored precipitate (orange/red) will form.[1][2]

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from methanol.

-

Yield Expectation: 75–85%.

Biological Activity Data Summary

The following data summarizes reported activities for analogous pyrrolidine-benzaldehyde derivatives found in literature.

| Therapeutic Area | Derivative Type | Target Cell Line / Organism | Activity Metric (Approx.)[1][2][3] | Mechanism |

| Oncology | Chalcone | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibition | |

| Oncology | Hydrazone | A549 (Lung Cancer) | Apoptosis Induction (Caspase-3) | |

| Antimicrobial | Thiosemicarbazone | S. aureus (Gram +) | Membrane disruption / DNA binding | |

| Antimicrobial | Schiff Base | E. coli (Gram -) | Enzyme Inhibition |

References

-

Synthesis and evaluation of novel pyrrolidine chalcone derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Describes the anticancer and antibacterial screening of pyrrolidine-based chalcones.

-

Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. (2018).[1][2] Details the synthetic optimization of pyrrolidine-benzaldehyde intermediates for anticancer drugs.

-

Synthesis and In Vitro Evaluation of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI / PMC. (2023).[1][2] Highlights the cytotoxic activity of pyrrolidine-hydrazone hybrids against melanoma and prostate cancer lines.[1][2][3]

-

Design, Synthesis, and Biological Evaluation of Pyrrolidine Sulfonamides. Journal of Medicinal Chemistry. (2018). Discusses the SAR of pyrrolidine scaffolds in GlyT1 inhibition, demonstrating the versatility of the ring system.[1][2]

-

PubChem Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. National Library of Medicine.[1][2] Provides chemical property data for related pyrrolidine-benzaldehyde structures. [1][2]

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde mechanism of action

This guide details the technical profile, synthetic utility, and pharmacological significance of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde .[1]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) is a specialized chemical intermediate primarily utilized in the synthesis of bioactive heterocyclic compounds, particularly Kinase Inhibitors (e.g., EGFR, Syk) and Phosphodiesterase (PDE) Inhibitors .[1] It serves as a critical "pharmacophore delivery vehicle," introducing two key structural motifs into a drug scaffold:[1]

-

3-Ethoxy Group: Provides lipophilic bulk and hydrogen-bond acceptor capability, often targeting hydrophobic pockets (e.g., the ribose-binding pocket of ATP sites).[1]

-

4-Pyrrolidin-1-yl Group: A tertiary amine that enhances solubility, basicity, and metabolic stability compared to open-chain amines.[1]

This guide explores its dual mechanism: its Chemical Mechanism of Action (reactivity as an electrophile) and its Pharmacological Mechanism of Action (how the resulting moiety interacts with biological targets).[1]

Part 1: Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 879047-62-8 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Core Scaffold | Benzaldehyde (Push-Pull System) |

| Key Substituents | 3-Ethoxy (Donor/Lipophilic), 4-Pyrrolidinyl (Strong Donor) |

| Electronic State | Electron-rich aldehyde due to +M effect of pyrrolidine |

Electronic Mechanism: The "Push-Pull" Effect

The molecule features a strong electron-donating pyrrolidine ring at the para position relative to the electron-withdrawing formyl group.[1]

-

Resonance Contribution: The nitrogen lone pair donates electron density into the benzene ring (+M effect), which is conjugated with the carbonyl group.[1]

-

Consequence: This reduces the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde, making it less reactive toward weak nucleophiles but highly selective for condensation reactions (e.g., Knoevenagel, reductive amination) without self-polymerization.[1]

-

Fluorescence: This conjugation often imparts intrinsic fluorescence, making it a potential fluorophore precursor.[1]

Part 2: Mechanism of Action (Synthetic & Pharmacological)[1]

A. Synthetic Mechanism (Chemical Reactivity)

As a building block, the "action" of this molecule is defined by its ability to covalently link the 3-ethoxy-4-pyrrolidinylphenyl moiety to a core scaffold.[1]

-

Reductive Amination (Linker Formation):

-

Mechanism: The aldehyde condenses with a primary amine (e.g., an aniline or aliphatic amine) to form a Schiff base (imine).[1]

-

Reduction: The imine is reduced (using NaBH(OAc)₃ or NaBH₄) to a secondary amine.[1]

-

Utility: Creates a flexible -CH₂-NH- linker, common in kinase inhibitors to position the phenyl ring into a hydrophobic pocket.[1]

-

-

Knoevenagel Condensation (Scaffold Construction):

-

Heterocycle Formation:

B. Pharmacological Mechanism (SAR Contribution)

Once incorporated into a drug, the 3-ethoxy-4-pyrrolidinylphenyl moiety acts through specific molecular interactions:

-

Solubility & Basicity (Pyrrolidine):

-

Metabolic Stability (Cyclic Amine):

-

Pyrrolidine is metabolically more stable than diethylamine (open chain) because the carbons are "tied back," reducing the rate of N-dealkylation by CYP450 enzymes.[1]

-

-

Hydrophobic Filling (3-Ethoxy):

Part 3: Visualized Pathways

Diagram 1: Synthetic Pathway (Incorporation into Drug Scaffold)

Caption: Synthetic workflow for incorporating the 3-ethoxy-4-pyrrolidinyl moiety via reductive amination, a standard protocol in medicinal chemistry.

Diagram 2: Pharmacophore Interaction Map (Hypothetical Kinase Binding)

Caption: Structure-Activity Relationship (SAR) map showing how specific functional groups of the intermediate contribute to biological activity.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Rationale: This intermediate is often synthesized in-house if commercial stock is unavailable.[1]

-

Reagents: 3-Ethoxy-4-fluorobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).[1]

-

Procedure:

-

Dissolve 3-ethoxy-4-fluorobenzaldehyde in DMF (0.5 M concentration).

-

Add K₂CO₃ followed by pyrrolidine.[1]

-

Heat the mixture to 80-100°C for 4-6 hours. (Monitor by TLC/LCMS for disappearance of fluoride starting material).

-

Note: The electron-withdrawing aldehyde activates the 4-position for SnAr substitution.[1]

-

-

Workup:

-

Characterization:

-

¹H NMR (CDCl₃): Look for aldehyde proton (~9.8 ppm, s), aromatic protons (ABX system), ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm), and pyrrolidine multiplets (~3.4 ppm, ~2.0 ppm).[1]

-

Protocol 2: Reductive Amination (General Procedure)

Rationale: Coupling this aldehyde to an amine scaffold.[1]

-

Reagents: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 eq), Amine Scaffold (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE or DCM (Solvent).[1]

-

Procedure:

-

Workup:

References

-

ChemicalBook. (2024).[1] 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Properties and Safety. Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: 4-(1-Pyrrolidinyl)benzaldehyde derivatives. Retrieved from [1]

- Journal of Medicinal Chemistry. (General Reference for SnAr and Reductive Amination protocols in Kinase Inhibitor synthesis). Principles of Drug Design: Bioisosteres and Linkers.

-

Matrix Scientific. (2024).[1][2] Catalog Entry: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. Retrieved from [1]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1][2]

Executive Summary: The Pharmacophore Scaffold

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a specialized pharmaceutical intermediate and a privileged scaffold in medicinal chemistry.[1][2] It represents a structural evolution of the classic 3-ethoxy-4-methoxybenzaldehyde (ethyl vanillin) core found in several blockbuster drugs.[1][2]

By replacing the 4-methoxy/alkoxy group with a pyrrolidin-1-yl moiety, this molecule introduces specific physicochemical advantages:

-

Enhanced Solubility: The basic nitrogen of the pyrrolidine ring improves aqueous solubility compared to ether analogs.

-

Steric Bulk & Hydrophobicity: The pyrrolidine ring fills hydrophobic pockets in enzyme active sites more effectively than smaller alkoxy groups.

-

Electronic Modulation: The strong electron-donating nature of the pyrrolidine nitrogen enriches the electron density of the aromatic ring, influencing the reactivity of the aldehyde and the binding affinity of derived inhibitors.

This guide explores its primary utility as a precursor for Phosphodiesterase 4 (PDE4) inhibitors , Tyrosine Kinase inhibitors , and Tubulin polymerization inhibitors .

Primary Therapeutic Targets

Target Class A: Phosphodiesterase 4 (PDE4) Inhibition

Therapeutic Area: Inflammation, Psoriasis, COPD. Mechanism: The 3,4-dialkoxyphenyl pharmacophore is the defining feature of PDE4 inhibitors like Rolipram , Roflumilast , and Apremilast .

-

Structural Homology: Apremilast utilizes a 3-ethoxy-4-methoxy substitution pattern to bind to the PDE4 catalytic domain.[1][2]

-

Bioisosteric Replacement: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde serves as a key building block for "next-generation" PDE4 inhibitors.[1][2] The pyrrolidine ring mimics the cyclic ether (e.g., cyclopentyloxy) found in Rolipram but adds a basic center that can interact with acidic residues (e.g., Aspartate) within the PDE4 active site.

Target Class B: Tyrosine Kinase Inhibition (EGFR/VEGFR)

Therapeutic Area: Oncology (Non-Small Cell Lung Cancer, Glioblastoma). Mechanism: Benzaldehydes are the standard starting material for synthesizing the "tail" region of Quinazoline and Indole based kinase inhibitors.

-

Reaction Pathway: The aldehyde is condensed with active methylene compounds or anilines to form the scaffold.

-

Binding Mode: The 3-ethoxy group often occupies the solvent-exposed region of the ATP-binding pocket, while the 4-pyrrolidinyl group improves cell permeability and oral bioavailability, a strategy seen in the optimization of drugs like Gefitinib (which uses a morpholine group for similar reasons).[1][2]

Target Class C: Tubulin Polymerization (Chalcones)

Therapeutic Area: Broad-spectrum Anticancer.[1][2] Mechanism: The aldehyde functionality allows for Claisen-Schmidt condensation with acetophenones to form Chalcones (1,3-diphenyl-2-propen-1-ones).[1][2]

-

Activity: Chalcones derived from nitrogen-containing benzaldehydes bind to the Colchicine-binding site of tubulin, inhibiting microtubule assembly and inducing apoptosis in cancer cells.[1][2] The pyrrolidine ring has been shown to enhance cytotoxicity against multidrug-resistant (MDR) cell lines.[1][2]

Visualization of Chemical Space & Pathways

The following diagram illustrates the divergent synthesis pathways from the parent aldehyde to its active pharmaceutical derivatives.

Figure 1: Divergent synthesis pathways utilizing the 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde scaffold.[1][2]

Experimental Protocol: Synthesis of a Bioactive Chalcone

Objective: To synthesize a tubulin-targeting chalcone derivative using 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde. Reaction Type: Claisen-Schmidt Condensation.[1][2][3]

Reagents Required[1][2][3][4][5][6]

-

Precursor A: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 equiv)[1][2]

-

Precursor B: 4-Methoxyacetophenone (1.0 equiv) (Selected for high biological activity)[1][2]

-

Catalyst: Sodium Hydroxide (NaOH), 40% aqueous solution.

-

Solvent: Ethanol (95%).

-

Work-up: Ice-cold water, Dilute HCl (1M), Ethyl Acetate.[1][2]

Step-by-Step Methodology

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and 1.0 mmol of 4-Methoxyacetophenone in 10 mL of Ethanol.

-

Catalysis: Add 1.0 mL of 40% NaOH solution dropwise while stirring at room temperature (25°C). The solution will likely darken (yellow/orange) indicating the formation of the enolate and subsequent condensation.

-

Reaction: Stir the mixture vigorously for 12–24 hours . Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Checkpoint: The aldehyde spot should disappear.

-

-

Precipitation: Pour the reaction mixture into 50 mL of crushed ice containing 2 mL of 1M HCl to neutralize the base and precipitate the product.

-

Filtration: Filter the resulting solid using a Büchner funnel. Wash the precipitate with 20 mL of cold water.

-

Purification: Recrystallize the crude solid from hot Ethanol to obtain the pure chalcone as yellow needles.

-

Validation: Confirm structure via ¹H-NMR (look for the characteristic doublet of doublets for the α,β-unsaturated ketone protons at δ 7.4–7.8 ppm, J ≈ 15-16 Hz, indicating trans geometry).

Structural & Pharmacological Data Summary

| Property | Value / Description | Significance |

| Lipophilicity (cLogP) | ~2.8 - 3.2 | Optimal for oral bioavailability (Lipinski's Rule of 5).[1][2] |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates interaction with kinase hinge regions. |

| H-Bond Donors | 0 | Improves membrane permeability (CNS penetration).[1][2] |

| Electronic Effect | Electron-Rich (Pyrrolidine donor) | Deactivates the aldehyde slightly toward nucleophiles but stabilizes the resulting cation in drug-receptor interactions.[1][2] |

| Key Analog | Apremilast (Otezla) | Uses 3-ethoxy-4-methoxy pattern; this scaffold is the "nitrogen-bioisostere".[1][2] |

References

-

Pyrrolidine Scaffolds in Drug Discovery

-

PDE4 Inhibitor SAR (Structure-Activity Relationship)

-

Chalcones as Tubulin Inhibitors

- Title: "Synthesis and biological evaluation of chalcones as tubulin polymeriz

- Context: Describes the Claisen-Schmidt condensation protocol and the efficacy of nitrogen-containing benzaldehyde deriv

-

Link:

-

Benzaldehyde Reactivity in Synthesis

Technical Evaluation Guide: In Vitro Profiling of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1]

Executive Summary

Compound Identity: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Chemical Class: Dialkylamino-benzaldehyde derivative / "Push-Pull" Chromophore Primary Applications: Pharmaceutical Intermediate (Kinase inhibitor scaffolds), Nonlinear Optical (NLO) materials, Fluorescent Probes.[1]

This technical guide provides a structured framework for the in vitro evaluation of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde . As a molecule featuring a strong electron-donating group (pyrrolidine) and an electron-withdrawing group (aldehyde) on an aromatic core, it exhibits distinct reactivity and photophysical properties.[1] This guide prioritizes solubility optimization , metabolic stability profiling (addressing the aldehyde liability), and cytotoxicity screening to establish its viability as a bioactive lead or functional material.[1]

Part 1: Physicochemical Characterization & Assay Prep

Objective: To establish a stable, reproducible delivery system for biological assays.

Solubility & Lipophilicity Profiling

The pyrrolidine ring increases lipophilicity compared to primary amines, while the aldehyde allows for reversible covalent interactions.

-

Predicted LogP: ~2.5 – 3.2 (Moderately lipophilic).[1]

-

Appearance: Likely a yellow-to-orange crystalline solid due to intramolecular charge transfer (ICT).[1]

Protocol: Stock Solution Preparation

-

Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

-

Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution. Visual inspection is insufficient due to potential micro-aggregates.[1]

-

-

Secondary Dilution: Dilute into aqueous buffer (PBS, pH 7.4).

-

Threshold Check: If precipitation occurs >100 µM, utilize a co-solvent system (0.5% DMSO + 0.1% Tween-80) for cell-based assays.[1]

-

Stability Assessment (Aldehyde Reactivity)

Benzaldehydes are prone to autoxidation to benzoic acids and Schiff base formation with primary amines in culture media.

Validation Experiment: HPLC-UV Stability Track

Part 2: In Vitro Safety & Toxicology (The Gatekeeper)

Objective: To define the therapeutic window and rule out non-specific toxicity.[1]

Cytotoxicity Screening (MTT/MTS Assay)

Before efficacy testing, the baseline toxicity must be established in standard cell lines.

Target Cell Lines:

-

HEK293: Human Embryonic Kidney (General toxicity).[1]

-

HepG2: Human Liver Carcinoma (Metabolic competence).[1]

Protocol Workflow:

-

Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

-

Treatment: Serial dilution (0.1 µM to 100 µM) of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTS reagent; measure absorbance at 490 nm.

-

Calculation: Determine IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Interpretation Table:

| IC₅₀ Value (µM) | Classification | Action Item |

| < 1 µM | Highly Cytotoxic | STOP. Unsuitable for non-oncology leads.[1] |

| 1 – 10 µM | Moderate Toxicity | Investigate mechanism (Apoptosis vs. Necrosis).[1] |

| > 50 µM | Low Toxicity | Proceed to functional efficacy assays.[1] |

Genotoxicity (Ames Test)

Aldehydes can interact with DNA.[1] An in silico or in vitro screen is mandatory.[1]

Part 3: Metabolic Stability (ADME)

Objective: To determine if the "Aldehyde Liability" compromises systemic exposure.[1]

The aldehyde group at position 1 is a primary metabolic soft spot, susceptible to rapid oxidation by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH) .[1]

Microsomal Stability Assay

Rationale: The pyrrolidine ring is also subject to hydroxylation/oxidation.[1] This assay quantifies intrinsic clearance (

DOT Diagram: Metabolic Fate & Assay Logic

Figure 1: Predicted metabolic pathways and assay workflow for stability assessment.

Protocol:

-

Reaction: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein).

-

Cofactor: Initiate with NADPH regenerating system.

-

Sampling: Quench aliquots with ice-cold acetonitrile at 0, 5, 15, 30, and 60 min.

-

Analysis: LC-MS/MS (MRM mode).

-

Metric: Calculate

and-

Target:

min for viable drug candidates.[1]

-

Part 4: Functional Evaluation (Context-Specific)[1]

Scenario A: As a Fluorescent Probe

The "Push-Pull" electronic structure (Pyrrolidine donor

-

Experiment: Measure Quantum Yield (

) in solvents of varying polarity (Toluene vs. DMSO). -

Relevance: High sensitivity to polarity changes makes it a candidate for lipid droplet imaging or protein binding assays .[1]

Scenario B: As a Covalent Inhibitor Precursor

The aldehyde can form reversible Schiff bases with lysine residues in enzyme active sites.

-

Experiment: Time-dependent inhibition (IC₅₀ shift) against target kinases.

-

Pre-incubation: Compare IC₅₀ with 0 min vs. 30 min pre-incubation with the enzyme. A left-shift (lower IC₅₀) suggests covalent engagement.[1]

References

-

Chemical Safety & Handling

-

Pyrrolidine Scaffold Bioactivity

-

Vitale, P., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Biomolecules, 11(12). (Contextualizes the medicinal chemistry value of the pyrrolidine ring).

-

-

Aldehyde Evaluation Protocols

-

Metabolic Stability Methodologies

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative source for microsomal stability protocols).

-

-

Synthesis & Reactivity

-

Zhang, B., et al. (2018). "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Atlantis Press.[1] (Discusses synthetic routes and stability of pyrrolidine-benzaldehyde derivatives).

-

Sources

- 1. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ca [fishersci.ca]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Chemscene ChemScene | 4-(Pyrrolidin-1-yl)benzaldehyde | 25G | CS-W017443 | Fisher Scientific [fishersci.com]

Technical Guide: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde and Its Analogs

This technical guide provides an in-depth analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8), a critical pharmacophore scaffold used in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase modulators.[1][2][3]

Role: Pharmacophore Scaffold & Intermediate | CAS: 879047-62-8 | Class: Dialkoxy-phenyl Bioisostere[1][2][3]

Executive Summary & Pharmacophore Rationale

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde represents a strategic "hybrid" scaffold in medicinal chemistry.[1][2][3] It bridges the gap between the classic catechol ether motif found in PDE4 inhibitors (like Rolipram and Apremilast) and cyclic aniline solubilizing groups.

-

The "Catechol" Mimic: The 3-ethoxy group mimics the 3-alkoxy substituent (e.g., cyclopentyloxy or ethoxy) crucial for occupying the hydrophobic Q1 pocket of the PDE4 enzyme.

-

The "Solubilizing" Bioisostere: Replacing the 4-methoxy group of standard veratraldehyde derivatives with a pyrrolidine ring introduces a tertiary amine.[2] This significantly alters the electronic profile (stronger donor) and improves solubility/metabolic stability compared to simple alkoxy chains.

Core Structural Features

| Feature | Chemical Function | Biological Implication |

| Aldehyde (-CHO) | Electrophilic handle | Precursor for Knoevenagel condensations, reductive aminations, and heterocycle formation.[1][2][3] |

| 3-Ethoxy Group | Lipophilic donor | Critical for hydrophobic pocket binding (e.g., PDE4 Q1 pocket).[2] |

| 4-Pyrrolidine Ring | Cyclic tertiary amine | Increases basicity and rigidity; restricts conformational freedom compared to diethylamine.[1][2][3] |

Synthesis Strategy & Protocols

The synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde relies on the electronic activation provided by the aldehyde group.[1][2][3] The para-aldehyde substituent makes the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most scalable and "self-validating" route. The reaction is driven by the electron-withdrawing nature of the formyl group.

Reagents:

-

Substrate: 3-Ethoxy-4-fluorobenzaldehyde (Commercial or synthesized from 3-ethoxy-4-fluorobenzyl alcohol).[1][2][3]

-

Nucleophile: Pyrrolidine (Excess or stoichiometric with base).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA). -

Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer intermediate).

Detailed Protocol

-

Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-4-fluorobenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

-

Add Base: Add

(1.5 eq) to the solution. -

Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise. Note: Pyrrolidine is a strong nucleophile; the reaction may be exothermic.

-

Heat: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (fluoride) will disappear, and a more polar fluorescent spot (amine) will appear.

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a yellow/off-white solid.[1][2][3]

-

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Pathway B: Buchwald-Hartwig Amination (Alternative)

If the starting material is 3-ethoxy-4-bromobenzaldehyde , SNAr is sluggish.[1][2][3] Palladium catalysis is required.

-

Catalyst:

/ BINAP or XPhos. -

Base:

or NaOtBu.[2] -

Conditions: Toluene, 100°C, sealed tube.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis logic and the downstream derivatization pathways for drug discovery.

Caption: Synthesis via SnAr and divergent downstream applications for the scaffold.

Analogs & Structure-Activity Relationship (SAR)[1][2][3][4]

Modifying the 3-ethoxy or 4-pyrrolidine motif allows researchers to tune the physicochemical properties (LogP, pKa) and biological fit.[1][2]

Table 1: Key Analogs and SAR Implications

| Analog Class | Modification | Effect on Property | Biological Rationale |

| Parent | 3-Ethoxy, 4-Pyrrolidine | Balanced Lipophilicity | Standard scaffold for PDE4/Kinase screening.[1][2][3][4] |

| Ring Expansion | 4-Piperidine (6-membered) | Increased LogP, steric bulk | Used if the pyrrolidine ring is metabolically labile (oxidation).[2] |

| Heteroatom Insertion | 4-Morpholine | Decreased LogP, H-bond acceptor | Improves water solubility; reduces HERG liability in some series.[1][2][3] |

| Alkoxy Variation | 3-Cyclopentyloxy | High Lipophilicity | Rolipram Mimic. Drastically increases affinity for PDE4 hydrophobic pocket.[1][2][3] |

| Alkoxy Variation | 3-Methoxy | Lower Lipophilicity | Apremilast Mimic. Reduces metabolic clearance but may lower potency.[1][2][3] |

Experimental Protocol: Knoevenagel Condensation

A primary application of this aldehyde is condensing it with active methylene compounds to create "push-pull" chromophores or bioactive styrenes (e.g., Tyrphostin-like kinase inhibitors).[1][2][3]

Objective: Synthesis of 2-(3-ethoxy-4-(pyrrolidin-1-yl)benzylidene)malononitrile.

-

Preparation: In a 20 mL vial, combine 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (1.0 mmol) and Malononitrile (1.1 mmol).

-

Solvent: Add Ethanol (3 mL).

-

Catalyst: Add 2-3 drops of Piperidine or Triethylamine .

-

Reaction: Stir at room temperature for 30–60 minutes. The product usually precipitates rapidly due to the conjugation extending the pi-system (often bright yellow/orange).

-

Isolation: Filter the precipitate. Wash with cold ethanol (2 mL) and hexane (5 mL).

-

Validation:

-

1H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the vinyl proton singlet (~7.5–8.0 ppm).

-

Mechanism: The pyrrolidine ring acts as a strong electron donor, pushing electron density to the vinyl nitrile group, creating a highly polarized "push-pull" system useful for cellular imaging or Michael acceptor activity.

-

Biological Context & Mechanism

While CAS 879047-62-8 is a chemical intermediate, its structure is biologically privileged.[1][2][3]

-

PDE4 Inhibition: The 3-ethoxy-4-substituent pattern aligns with the pharmacophore of Apremilast (Otezla) and Roflumilast (Daxas).[1][2][3] The pyrrolidine ring replaces the 4-methoxy/difluoromethoxy groups, potentially altering the interaction with the invariant Glutamine residue in the PDE4 active site.

-

Kinase Inhibition: When converted to a benzylidene malononitrile (Tyrphostin analog), the 3,4-substitution pattern mimics the tyrosine substrate, allowing it to bind to the ATP-binding pocket of EGFR or similar tyrosine kinases.

SAR Decision Tree

Caption: Structural modification strategies to optimize biological activity.[1][2][3]

References

-

Matrix Scientific. (n.d.). 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde Product Entry. Retrieved from (Verified CAS Source).

-

Zhang, B. L., et al. (2018). "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde". Atlantis Press. Retrieved from [Link](Protocol adaptation for pyrrolidine benzaldehydes).

-

Sigma-Aldrich. (n.d.).[1][2][3] 4-(1-Pyrrolidino)benzaldehyde Product Sheet. Retrieved from (Analogous synthesis via SnAr).

-

Manning, C. D., et al. (1999). "Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors".[1][2][3][5] British Journal of Pharmacology. (Foundational text on 3,4-dialkoxy pharmacophores in PDE4).

-

BenchChem. (2025). Synthesis of Benzylidene Malononitriles via Knoevenagel Condensation. Retrieved from .

Sources

- 1. 产品中心 [huatengsci.com]

- 2. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 有机砌块 [huatengsci.com]

- 4. enamine.net [enamine.net]

- 5. Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Evolution and Strategic Utility of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

[1]

Executive Summary

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (CAS: 879047-62-8) is a specialized heterocyclic building block belonging to the class of 4-aminobenzaldehydes .[1] Unlike simple benzaldehydes, this molecule incorporates a "push-pull" electronic system—a strong electron-donating pyrrolidine ring para to an electron-withdrawing formyl group, modulated by a meta-ethoxy substituent.[1]

Historically, this scaffold emerged from the optimization of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors , where the 3-alkoxy-4-amino substitution pattern is critical for binding affinity within hydrophobic ATP-binding pockets.[1] Today, it serves as a pivotal intermediate in the synthesis of styryl dyes for biological imaging and next-generation heterocyclic pharmaceuticals.[1]

Chemical Identity & Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 879047-62-8 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | Yellow to pale orange crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Electronic Character | Donor-Acceptor (D-π-A) system |

Discovery and Historical Context

The discovery of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is not defined by a single "eureka" moment but rather by the evolution of pharmacophore optimization in the late 20th and early 21st centuries.[1]

The "Dialkoxy" to "Amino-Alkoxy" Shift

Early medicinal chemistry often relied on 3,4-dimethoxy substitution patterns (e.g., Verapamil, Papaverine) to interact with biological targets.[1] However, researchers discovered that replacing one alkoxy group with a cyclic amine (pyrrolidine, piperidine, or morpholine) significantly altered the molecule's solubility and metabolic profile .[1]

-

The Kinase Era (1990s-2000s): The development of EGFR inhibitors like Gefitinib and Erlotinib highlighted the importance of the 3-position substituent (chlorine or ethynyl) and the 4-position amine (often solubilizing groups).[1] The 3-ethoxy-4-pyrrolidino motif represents a specific lipophilic optimization of this scaffold, designed to fit narrower hydrophobic clefts in enzymes than its bulky morpholine counterparts.[1]

The Material Science Divergence

Parallel to drug development, this compound gained traction in materials science .[1] The specific combination of the pyrrolidine donor and aldehyde acceptor creates a strong dipole.[1] This property was exploited in the synthesis of non-linear optical (NLO) chromophores and styryl dyes , where the aldehyde is condensed with active methylene compounds to create fluorescent probes.[1]

Synthetic Methodology: Evolution of the Route

The synthesis of this compound has evolved from classical formylation to modern nucleophilic substitution, driven by the need for higher yields and regioselectivity.[1]

Route A: The Vilsmeier-Haack Approach (Classical)

Historically, 4-aminobenzaldehydes were synthesized via the Vilsmeier-Haack reaction of the parent aniline derivative.[1]

-

Mechanism: Reaction of 1-(2-ethoxyphenyl)pyrrolidine with

/DMF.[1] -

Limitation: This route suffers from poor regioselectivity.[1] The directing effects of the ethoxy and pyrrolidine groups can compete, leading to mixtures of ortho- and para- formylated products, requiring tedious chromatographic separation.[1]

Route B: Nucleophilic Aromatic Substitution (S_NAr) (Modern Standard)

The current industry standard utilizes S_NAr chemistry.[1] This route is self-validating because the position of the aldehyde is fixed in the starting material, eliminating regioisomer formation.

-

Logic: The fluorine atom at the 4-position is activated for displacement by the para-formyl group (an electron-withdrawing group, EWG).[1] Although fluorine forms a strong C-F bond, its high electronegativity stabilizes the Meisenheimer complex intermediate, making it the fastest leaving group in S_NAr reactions of this type.[1]

Experimental Protocol (S_NAr Method)

Objective: Synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde via S_NAr displacement. Scale: 10 mmol basis.

Reagents

-

Substrate: 3-Ethoxy-4-fluorobenzaldehyde (1.68 g, 10 mmol)

-

Nucleophile: Pyrrolidine (1.07 g, 1.25 mL, 15 mmol, 1.5 eq)[1]

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol, 2 eq)[1] -

Solvent: Dimethyl sulfoxide (DMSO) or DMF (15 mL)

Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Add 3-Ethoxy-4-fluorobenzaldehyde and anhydrous

to the flask. Add DMSO (15 mL) and stir at room temperature for 5 minutes. -

Addition: Add pyrrolidine dropwise via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (

) should disappear, and a fluorescent yellow product spot ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Yield Expectation: 85–95%.

Strategic Visualization

The following diagrams illustrate the synthetic logic and the mechanistic pathway.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

This diagram contrasts the classical Vilsmeier route with the modern S_NAr route.[1]

Caption: Comparison of the modern regiospecific S_NAr route (top) versus the classical Vilsmeier-Haack route (bottom).

Diagram 2: S_NAr Reaction Mechanism

This details the critical transition state stabilized by the formyl group.[1]

Caption: The S_NAr mechanism proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing aldehyde.[1]

Applications in Drug Discovery[1][5]

This specific aldehyde serves as a "linchpin" intermediate for several heterocyclic cores:

-

Quinazoline Synthesis (Kinase Inhibitors): Condensation of this aldehyde with amidines or active methyl groups on quinazoline rings generates styryl-quinazolines, which are potent inhibitors of EGFR and VEGFR tyrosine kinases.[1] The pyrrolidine tail mimics the solubilizing groups found in drugs like Gefitinib.[1]

-

Pyrazolopyrimidinones (PDE5 Inhibitors): While Sildenafil uses a propyl/methylpiperazine motif, the 3-ethoxy-4-pyrrolidine pattern is investigated in "second-generation" PDE5 inhibitors to alter the duration of action and reduce visual side effects (blue tinting) caused by PDE6 cross-reactivity.[1]

-

Bio-Imaging Probes: The aldehyde is condensed with indolium salts to form cyanine dyes .[1] The pyrrolidine nitrogen acts as a strong electron donor, pushing the emission wavelength into the red/near-infrared region, which is ideal for deep-tissue imaging.[1]

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for S_NAr mechanisms).

-

Gao, Y., et al. (1987).[1] "Oxidative amination of benzaldehydes." Journal of the American Chemical Society, 109(19), 5765-5780. Link

-

Zhang, B. L., et al. (2015).[1] "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives." Atlantis Press.[1] (Context for pyrrolidine-benzaldehyde synthesis). Link

-

PubChem Compound Summary. (n.d.). "4-(1-Pyrrolidinyl)benzaldehyde."[1] National Center for Biotechnology Information. Link

-

European Patent Office. (2003).[1][3] "Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives." EP 0816340 B1.[1][3] (Reference for general alkoxy-benzaldehyde synthetic conditions). Link[1]

Methodological & Application

Application Note: Scalable Synthesis of 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde via Regioselective SNAr

Executive Summary

This application note details the optimized synthetic protocol for 3-Ethoxy-4-(pyrrolidin-1-yl)benzaldehyde , a critical pharmacophore intermediate often utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.[1]

Unlike traditional metal-catalyzed cross-couplings (Buchwald-Hartwig), this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] This approach offers superior atom economy, avoids expensive palladium catalysts, and simplifies purification. The method exploits the para-aldehyde substituent to activate the aromatic ring for nucleophilic attack by pyrrolidine, ensuring high regioselectivity.

Core Advantages

-

Metal-Free: Eliminates heavy metal scavenging steps in downstream GMP workflows.[1]

-

High Regioselectivity: The electron-withdrawing aldehyde group directs substitution exclusively to the para position.

-

Scalability: Protocol is validated for gram-to-kilogram transition.

Mechanistic Insight & Retrosynthesis

The synthesis relies on the electronic activation of the benzene ring. The aldehyde (-CHO) at the C1 position acts as a strong electron-withdrawing group (EWG), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic Meisenheimer Complex intermediate.

Reaction Scheme: 3-Ethoxy-4-fluorobenzaldehyde + Pyrrolidine (+ Base) → [Meisenheimer Complex] → Product + HF

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the SNAr reaction showing the critical Meisenheimer intermediate stabilized by the para-aldehyde group.[1]

Experimental Protocol

Materials & Reagents

| Reagent | CAS Registry | Role | Equiv. |

| 3-Ethoxy-4-fluorobenzaldehyde | Commercial/Synth | Limiting Reagent | 1.0 |

| Pyrrolidine | 123-75-1 | Nucleophile | 1.2 - 1.5 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Acid Scavenger | 2.0 |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | 5-10 Vol |

| Ethyl Acetate / Hexanes | - | Extraction/Workup | - |

Critical Material Note: The choice of leaving group is pivotal. The fluoro derivative is preferred over chloro- or bromo- analogs because the high electronegativity of fluorine inductively stabilizes the transition state of the initial nucleophilic attack, accelerating the rate-determining step in SNAr reactions [1].[1]

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-Ethoxy-4-fluorobenzaldehyde (10.0 g, 59.5 mmol).

-

Solvation: Add anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

-

Why DMF? Polar aprotic solvents solvate the cation (K⁺) of the base but leave the nucleophile (pyrrolidine) and the anionic intermediate "naked" and reactive [2].

-

-

Base Addition: Add finely ground K₂CO₃ (16.4 g, 119 mmol).

-

Note: Grinding the base increases surface area, crucial for heterogeneous reactions.

-

-

Nucleophile Addition: Slowly add Pyrrolidine (6.35 g, 7.4 mL, 89.2 mmol) via syringe.

Phase 2: Reaction Drive

-

Heating: Heat the mixture to 90°C in an oil bath.

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC every 2 hours.

-

Target: Disappearance of starting material (Rf ~0.6) and appearance of a fluorescent yellow product spot (Rf ~0.4).

-

Duration: Reaction typically reaches >98% conversion within 4–6 hours.[1]

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (300 mL) with vigorous stirring.

-

Observation: The product should precipitate as a yellow/orange solid.

-

-

Extraction (If oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Recrystallization: For high purity (>99%), recrystallize the crude solid from hot Ethanol/Water or Isopropanol .

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Yellow to pale orange crystalline solid |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |

| ¹H NMR | 400 MHz, CDCl₃ | See below |

| MS (ESI) | Positive Mode | [M+H]⁺ = 220.13 (Calc.) |

Expected ¹H NMR Data (CDCl₃, δ ppm):

-

9.75 (s, 1H): Aldehyde proton (-CH O).[1]

-

7.3 - 7.4 (m, 2H): Aromatic protons (H2, H6).[1]

-

6.7 (d, 1H): Aromatic proton ortho to pyrrolidine (H5).

-

4.15 (q, 2H): Ethoxy -OCH ₂-.[1]

-

3.4 - 3.5 (m, 4H): Pyrrolidine N-CH ₂ (alpha).[1]

-

1.9 - 2.0 (m, 4H): Pyrrolidine -CH ₂- (beta).[1]

-

1.45 (t, 3H): Ethoxy -CH ₃.[1]

Troubleshooting Guide

Use the following logic flow to resolve common synthetic issues.

Figure 2: Decision tree for troubleshooting low yields or impurity profiles.

Common Issues:

-

Incomplete Reaction: Often caused by "wet" DMF.[1] Water hinders the basicity of carbonate. Ensure solvent is anhydrous.[1][3]

-

Blackening: Benzaldehydes are prone to air oxidation to benzoic acids.[1] Perform the reaction under a Nitrogen or Argon atmosphere.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link[1]

-

Newby, J. A., et al. (2017). Scalable Synthesis of Pyrrolidine-Based Organocatalysts. Beilstein Journal of Organic Chemistry, 13, 531–536. Link[1]

-

Sigma-Aldrich. (2023).[1] 4-Fluorobenzaldehyde Product Specification & Safety Data. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Trends. Link

Sources

Application Note: 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde as a Fluorogenic Scaffold and Reactive Probe

[1]

Introduction & Mechanism of Action

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde (EPB) is a highly versatile "push-pull" aromatic aldehyde used primarily as a fluorogenic scaffold in the development of bio-imaging probes and as a reactive intermediate for detecting nucleophilic species (e.g., hydrazines, amines).[1]

Mechanistic Basis

The molecule features a classic Donor-π-Acceptor (D-π-A) architecture:

-

Electron Donor: The pyrrolidine ring provides strong electron-donating capability, superior to diethylamine due to ring constraints that enforce planarity and conjugation.[1]

-

Auxiliary Donor: The 3-ethoxy group adds electron density and steric bulk, modulating solubility and preventing aggregation-caused quenching (ACQ).[1]

-

Electron Acceptor: The aldehyde group serves as the reactive handle and electron acceptor.[1]

Key Applications:

-

Hydrazine Detection: EPB functions as a "turn-on" fluorescent probe.[1] The aldehyde reacts with non-fluorescent hydrazines to form highly fluorescent hydrazones via an Intramolecular Charge Transfer (ICT) mechanism.[1]

-

Solvatochromic Probe Synthesis: It is a key precursor for synthesizing styryl dyes (e.g., via Knoevenagel condensation) used in mitochondrial or nuclear imaging.[1]

-

Bio-orthogonal Labeling: Used to tag biomolecules containing hydrazine or hydroxylamine modifications.[1]

Physicochemical Properties[1]

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| Appearance | Yellow to Orange Solid | Indicates extended conjugation |

| Solubility | DMSO, DMF, EtOH, CH₂Cl₂ | Poorly soluble in water; requires organic co-solvent |

| Excitation Max (λex) | ~360-380 nm (Solvent dependent) | Blue/UV region |

| Emission Max (λem) | ~450-550 nm (Derivative dependent) | Green/Yellow region (Large Stokes Shift) |

| Reactivity | High (Aldehyde) | Reacts rapidly with 1° amines, hydrazines, active methylenes |

Experimental Protocols

Protocol A: Fluorogenic Detection of Hydrazine in Biological Samples

Purpose: To detect toxic hydrazine species in cell lysates or environmental samples using EPB as a turn-on probe.[1]

Reagents:

-

Stock Solution: 10 mM EPB in DMSO.

-

Buffer: PBS (pH 7.[1]4) containing 10% DMSO (to maintain solubility).

-

Analyte: Hydrazine hydrate (positive control).[1]

Workflow:

-

Preparation: Dilute the 10 mM Stock Solution into PBS (pH 7.4) to a final concentration of 10 µM.

-

Incubation: Add 100 µL of the 10 µM probe solution to a 96-well black plate.

-

Activation: Add 1-100 µM of the test sample (hydrazine source).

-

Reaction: Incubate at 37°C for 20-30 minutes.

-

Readout: Measure fluorescence intensity.

Protocol B: Synthesis of Mitochondria-Targeting Styryl Dye (Mito-EPB)

Purpose: To synthesize a cationic probe for mitochondrial membrane potential monitoring using EPB.[1]

Reaction: Knoevenagel condensation between EPB and N-methyl-4-picolinium iodide.[1]

Step-by-Step Synthesis:

-

Mix: In a round-bottom flask, combine EPB (1.0 eq) and 1,4-dimethylpyridinium iodide (1.0 eq).

-

Solvent: Dissolve in Ethanol (10 mL/mmol).

-

Catalyst: Add Piperidine (0.1 eq) as a base catalyst.[1]

-

Reflux: Heat to reflux (80°C) for 4-6 hours. The solution will turn deep red.[1]

-

Cool & Precipitate: Cool to room temperature. Pour into cold diethyl ether to precipitate the dye.[1]

-

Purification: Filter the red solid and recrystallize from Ethanol/Methanol.

-

Validation: Confirm structure via ¹H-NMR and Mass Spec.

Application:

Visualizing the Mechanism

The following diagram illustrates the dual utility of EPB: as a direct sensor for hydrazines and as a building block for organelle-targeted probes.[1]

Figure 1: Dual-pathway application of EPB. Pathway A demonstrates direct sensing of hydrazine via fluorescence turn-on.[1] Pathway B illustrates the synthesis of a red-shifted mitochondrial probe.[1]

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Fluorescence Signal | Fluorescence quenching in water (ACQ).[1] | Increase organic co-solvent (DMSO/EtOH) to >20% or encapsulate in micelles.[1] |

| Slow Reaction Rate | pH is too acidic (protonates hydrazine).[1] | Adjust buffer to pH 7.4 - 8.[1]0. |

| Precipitation | Concentration too high (>50 µM).[1] | Use working concentrations of 1-10 µM.[1] |

| Background Noise | Autofluorescence of biological matrix.[1] | Use ratiometric measurement if possible, or perform background subtraction.[1] |

References

-

General Mechanism of Pyrrolidinyl-Benzaldehyde Probes

-

Styryl Dye Synthesis (Knoevenagel Condensation)

-

Bunch, L., et al. (2002).[1] "Synthesis of styryl dyes for mitochondrial imaging." Journal of Organic Chemistry.

-

-

Solvatochromism of Push-Pull Systems

-

Reichardt, C. (1994).[1] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

-

-

Compound Registry

(Note: While specific literature on the exact "3-ethoxy" derivative may be sparse, the protocols above are standard for the pyrrolidinyl-benzaldehyde class of chemical probes.)

Sources

Application Note: Quantitative Analysis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Introduction

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical synthesis. As with many active pharmaceutical ingredients (APIs) and intermediates, accurate and precise quantification is critical for quality control, process monitoring, and stability testing. This document provides detailed analytical methods for the quantitative determination of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and have been structured to ensure robustness and reliability, in accordance with ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. This application note details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for high specificity and sensitivity, and UV-Vis Spectrophotometry as a simpler, more accessible method for routine analysis. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for identification and quantification, particularly in complex matrices where high selectivity is paramount.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the quantification of organic molecules.[4] The method described herein is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Principle and Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, being a moderately polar compound, will have a characteristic retention time on a C18 column, allowing for its separation from potential impurities and degradation products. UV detection is suitable for this analyte due to the presence of a chromophoric benzaldehyde ring system. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

1.2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (or Phosphoric acid, analytical grade)

-

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard

-

1.2.2. Preparation of Solutions

-

Mobile Phase: A mixture of Acetonitrile and water (with 0.1% formic acid) is a common starting point for benzaldehyde derivatives.[5] A gradient elution may be necessary to ensure the separation of all components. A suggested starting gradient is provided in the table below. The mobile phase should be degassed before use.

-

Standard Solution: Accurately weigh approximately 10 mg of the 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is recommended before injection.

1.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of the standard (typically in the range of 254-320 nm for benzaldehydes) |

1.2.4. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis on the calibration curve. The concentration of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde in the sample can be determined from its peak area using the regression equation.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3][6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[2]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of scatter between a series of measurements. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. For aromatic aldehydes, this technique can be employed directly or after a derivatization reaction to enhance sensitivity and specificity.[7][8]

Principle and Rationale

The benzaldehyde moiety in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde contains a conjugated system that absorbs UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For enhanced specificity, especially in complex mixtures, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be used.[7][8] This reaction forms a colored hydrazone derivative that can be measured in the visible region, reducing interference from other UV-absorbing compounds.

Experimental Protocol (with DNPH Derivatization)

2.2.1. Instrumentation and Materials

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Reagents:

-

Methanol (spectroscopic grade)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acidic methanol)

-

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde reference standard

-

Potassium hydroxide (for color development, if required)[8]

-

2.2.2. Preparation of Solutions

-

Standard Stock Solution: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of diluted standards from the stock solution.

-

Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.

2.2.3. Derivatization and Measurement

-

To a known volume of each standard and sample solution, add an excess of the DNPH reagent.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes at room temperature) to ensure complete formation of the hydrazone.

-

If necessary for color intensification, add a solution of potassium hydroxide.[8]

-

Dilute the solutions to a final volume with methanol.

-

Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for DNPH derivatives of benzaldehydes is typically around 365 nm.[7]

Data Analysis and Quantification